![molecular formula C13H17BrO B2979547 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene CAS No. 1225897-51-7](/img/structure/B2979547.png)

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

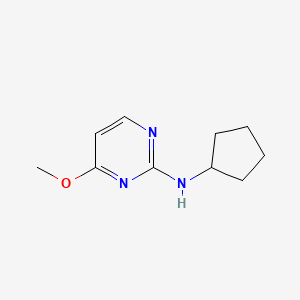

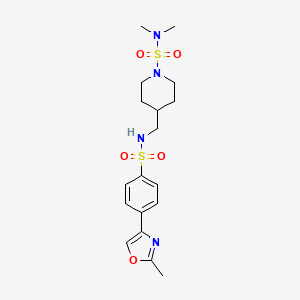

The compound “5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene” is likely an organic compound containing a bromine atom and a tetrahydronaphthalene group . It’s likely to be used in chemical synthesis.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through free-radical additions to the corresponding alkenes . A laboratory synthesis could involve treating propanol with a mixture of hydrobromic and sulfuric acids .Molecular Structure Analysis

The molecular structure of this compound would likely include a bromopropane group attached to a tetrahydronaphthalene ring via an oxygen atom .Applications De Recherche Scientifique

Photoreaction and Radical Cyclization

Photoreaction studies involving halomethyl substituted benzocyclic ketones, such as ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, demonstrate radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. These reactions afford ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products, illustrating the potential of halomethyl substituted compounds in synthesizing complex cyclic structures via photoreaction (Hasegawa, 1997).

Regioselectivity in Bromination

Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has been substantiated through quantum chemical studies and confirmed experimentally. The findings indicate a selective aromatic bromination at the methylene position, establishing conditions for bromination at specific positions of the benzannelated ring. This work provides insights into the selective functionalization of tetrahydronaphthalenes, offering pathways for the synthesis of novel compounds with potential stabilizing agents for cholera sera storage (Pankratov et al., 2004).

Hydrogen, Stacking, and Halogen Bonding Analysis

A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrates the significance of hydrogen, stacking, and halogen bonding in stabilizing crystal packing. This analysis provides a comprehensive understanding of noncovalent interactions, contributing to the design of compounds with enhanced stability and desirable properties for various applications (Gouda et al., 2022).

Palladium(0) Coupling and Electrocyclic Ring Closure

The synthesis of chrysenes and other a-fused phenanthrenes through palladium(0) coupling followed by electrocyclic ring closure from 2-bromo-1-vinyl-3,4-dihydronaphthalene showcases the utility of this compound in constructing polycyclic hydrocarbons. This methodology highlights the potential of bromo-substituted tetrahydronaphthalenes in the synthesis of complex aromatic compounds (Gilchrist & Summersell, 1988).

Novel Retinoid X Receptor-Selective Retinoids

In the context of drug discovery, the tetrahydronaphthalene core has been utilized in the synthesis of novel retinoid X receptor-selective retinoids. These compounds, identified as potent RXR agonists, demonstrate the relevance of tetrahydronaphthalene derivatives in medicinal chemistry, particularly for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Faul et al., 2001).

Propriétés

IUPAC Name |

5-(1-bromopropan-2-yloxy)-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGPXKVNHSXQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)OC1=CC=CC2=C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2979468.png)

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)

![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)

![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)

![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)